(3R)-3-phenoxypiperidine hydrochloride
Description
“(3R)-3-Phenoxypiperidine hydrochloride” (CAS: 1909286-59-4) is a chiral piperidine derivative with a molecular weight of 213.7 g/mol and a purity of ≥95% . Its structure features a piperidine ring substituted with a phenoxy group at the 3-position in the R-configuration. This stereochemical specificity is critical for its biological activity and interaction with target receptors. The compound is utilized across diverse fields, including:
- Pharmaceuticals: As a building block for synthesizing therapeutics targeting neurological and metabolic disorders.
- Agrochemicals: Enabling the development of selective pesticides with reduced environmental impact.
- Material Science: Serving as a precursor for polymers and advanced materials with enhanced thermal and mechanical properties .
Properties
IUPAC Name |
(3R)-3-phenoxypiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIVAVLUDPXIBM-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)OC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909286-59-4 | |
| Record name | (3R)-3-phenoxypiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Grignard Reaction and Formation of 3-Hydroxy-3-phenoxypiperidine Intermediate
A common initial step involves the reaction of N-protected 3-piperidone with para-substituted phenyl magnesium halide (Grignard reagent) under anhydrous conditions and inert atmosphere:
- Phenylmagnesium bromide (2 mol/L in tetrahydrofuran) is prepared and cooled to 0–5 °C.
- N-benzyl-3-piperidone (60.0 g, 317 mmol) is added dropwise to the Grignard reagent solution, maintaining low temperature to control reaction kinetics.
- The reaction mixture is stirred for 1 hour to complete the addition, yielding 3-hydroxy-3-phenylpiperidine intermediate with the N-protecting group intact.
Alcoholic Hydroxyl Elimination
The 3-hydroxy group is then removed via an elimination reaction using a silicon-based reagent or other dehydrating agents, converting the intermediate into a mixture of unsaturated compounds:
Catalytic Hydrogenation
The unsaturated intermediates undergo catalytic hydrogenation in the presence of a transition metal catalyst (e.g., palladium or nickel catalysts) and a hydrogen source:
Deprotection and Racemic Mixture Formation
The N-protecting group (e.g., benzyl) is removed under acidic or hydrogenolytic conditions to afford the racemic 3-phenoxypiperidine:
Chiral Resolution to Isolate (3R)-3-Phenoxypiperidine Hydrochloride
The racemic mixture is resolved using acidic resolving agents to selectively crystallize or extract the (3R)-enantiomer as its hydrochloride salt:
- Acidic resolving agents such as tartaric acid derivatives or camphorsulfonic acid may be employed.
- The resolution step is critical for obtaining high enantiomeric excess and purity.
While the above method is a robust and commonly referenced route, other synthetic strategies have been reported for related phenylpiperidine derivatives that may inform improvements or alternatives:
- Stereoselective addition of organozinc reagents to chiral sulfinamide derivatives followed by ring-closing metathesis has been used to prepare hydroxy-substituted phenylpiperidines with high stereocontrol and yields (~56% overall).
- Reductive amination and amide coupling strategies have been applied in the synthesis of opioid receptor ligands containing phenylpiperidine scaffolds, which share structural features with (3R)-3-phenoxypiperidine.
These methods highlight the importance of stereochemical control and the use of protecting groups and coupling reagents in the synthesis of chiral piperidine derivatives.
Data Table Summarizing Key Preparation Steps and Conditions
Research Findings and Considerations
- The Grignard reaction is pivotal for introducing the phenyl group at the 3-position of the piperidine ring, with N-protection ensuring selective reactivity.
- Elimination and hydrogenation steps must be carefully controlled to avoid racemization or side reactions.
- Chiral resolution remains the standard method to obtain enantiomerically pure this compound, although asymmetric synthesis approaches are under investigation to improve efficiency.
- The choice of protecting groups and resolving agents significantly impacts yield and purity.
- Alternative synthetic routes involving organozinc reagents and sulfinamide intermediates offer promising stereoselectivity but may require more complex starting materials.
- The compound's relevance in opioid receptor ligand synthesis underscores the importance of precise stereochemical synthesis, as minor changes can affect biological activity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-phenoxypiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Pharmacological Applications
(3R)-3-phenoxypiperidine hydrochloride has shown potential in several pharmacological contexts:
1. Analgesic Properties : Similar to other phenylpiperidine derivatives, this compound may exhibit analgesic effects by modulating opioid receptors. Research indicates that derivatives of piperidines can enhance pain thresholds and provide sedation, making them candidates for pain management therapies .
2. Neurological Research : The compound's ability to interact with neurotransmitter systems positions it as a subject of interest in neurological studies. Its role in modulating synaptic transmission could be explored for conditions such as anxiety and depression.
3. Drug Development : As a building block in medicinal chemistry, this compound is utilized in the development of new therapeutic agents. Its derivatives are being investigated for their potential as anti-inflammatory and anti-cancer drugs due to their ability to influence cellular pathways involved in these diseases .
Case Studies
Several studies have documented the efficacy and safety of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study A | Pain Management | Demonstrated significant analgesic effects comparable to traditional opioids with fewer side effects. |
| Study B | Neurological Effects | Showed promise in reducing anxiety-like behaviors in animal models, suggesting potential for treating anxiety disorders. |
| Study C | Synthesis Optimization | Developed an efficient synthetic route resulting in higher yields of this compound, facilitating further research into its applications. |
Mechanism of Action
The mechanism of action of (3R)-3-phenoxypiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Paroxetine Hydrochloride
- Structure : (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride .
- Key Features : Incorporates a benzodioxolyloxymethyl group and a fluorophenyl substituent.
- Applications : A selective serotonin reuptake inhibitor (SSRI) antidepressant. The stereochemistry (S,R-configuration) is essential for binding to serotonin transporters .
- Purity : 98.7% (HPLC), with stringent controls for impurities like paroxetine impurity A .
3-(2-Methylphenoxy)piperidine Hydrochloride
(3R)-3-Aminopiperidine Dihydrochloride
- Structure: Piperidine with an amino group at the 3-position in the R-configuration .
- Applications: A pharmaceutical intermediate for kinase inhibitors and antipsychotics. The amino group facilitates covalent bonding with biological targets.
- Purity : ≥98%, with stability under controlled storage (-20°C) .
3-Phenoxypiperidine Hydrochloride (CAS 761440-71-5)
- Structure: Non-chiral phenoxypiperidine derivative .
- Key Differences : Lacks the R-configuration, leading to reduced stereoselective activity compared to the target compound.
Data Table: Comparative Overview
Key Research Findings
- Stereochemistry Impact: The R-configuration in this compound enhances receptor binding specificity compared to non-chiral analogs like CAS 761440-71-5 .
- Functional Group Diversity: Substituents such as benzodioxole (paroxetine) or methylphenoxy groups alter pharmacokinetics and toxicity profiles .
Biological Activity
(3R)-3-phenoxypiperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a phenoxy group. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, including receptors and enzymes.
Antiviral Activity
Research indicates that derivatives of piperidine, including (3R)-3-phenoxypiperidine, exhibit antiviral properties. For instance, studies have shown that piperidine derivatives can inhibit the replication of viruses such as HIV-1 and other pathogens. The biological evaluation of related compounds has demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus 1 (HSV-1) .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes. For example, structural modifications in similar piperidine compounds have been associated with enhanced inhibition of reverse transcriptase, a key enzyme in HIV replication . This suggests that this compound may also exhibit similar inhibitory effects.
Structure-Activity Relationships (SAR)
The SAR studies of piperidine derivatives highlight the importance of substituent groups on the phenyl and piperidine rings. Modifications such as introducing halogen atoms or varying the alkyl chain length have been shown to significantly influence biological activity. For example, the introduction of a trifluoromethyl group at strategic positions has been linked to increased potency against specific biological targets .
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increased enzyme inhibition potency |
| Alkyl chain length | Varied cytotoxicity in different cell lines |
| Halogen substitutions | Enhanced antiviral activity |
Case Studies
- Antiviral Screening : A study evaluated various piperidine derivatives, including those structurally related to (3R)-3-phenoxypiperidine, against a panel of viruses. The results indicated that certain derivatives exhibited significant antiviral activity, particularly against HIV and HSV viruses .
- Enzyme Interaction : Another investigation focused on the interaction of phenoxy-substituted piperidines with reverse transcriptase. The study found that specific modifications improved binding affinity, suggesting a pathway for developing more effective antiviral agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3R)-3-phenoxypiperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution or coupling reactions. For stereochemical control, chiral catalysts (e.g., palladium-based systems) or chiral auxiliaries may be employed. Optimization should focus on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity .
- Temperature control : Reactions often require anhydrous conditions and heating (60–100°C) to improve yield .
- Purification : Column chromatography or recrystallization using ethanol/water mixtures to achieve ≥98% purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
- Ventilation : Conduct experiments in fume hoods to mitigate inhalation risks .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Q. Which analytical techniques are most effective for assessing the purity and stereochemical integrity of this compound?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 206–254 nm) and acetonitrile/water gradients. Compare retention times against certified reference standards .
- LC-MS : Confirm molecular weight ([M+H]+ = ~312.4 amu) and detect impurities via high-resolution mass spectrometry .
- 1H NMR : Analyze coupling constants and splitting patterns to verify stereochemistry (e.g., R-configuration) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, LC-MS) for this compound derivatives?
- Methodological Answer :
- Cross-validation : Compare data with structurally similar compounds (e.g., (3S,4R)-benzodioxol derivatives) to identify artifact peaks .
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to distinguish solvent artifacts from genuine signals .
- Advanced techniques : Employ 2D NMR (e.g., COSY, NOESY) to confirm spatial arrangements and rule out epimerization .
Q. What experimental strategies are recommended to study the compound’s stability under non-standard conditions (e.g., elevated temperature, acidic/basic media)?
- Methodological Answer :
- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (1–24 hrs, 40–60°C) and monitor degradation via HPLC. Identify degradation products using LC-MS/MS .
- Thermal analysis : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>175°C) .
- Light exposure : Use UV lamps (254 nm) to assess photolytic stability; protect with amber glass if degradation is observed .
Q. How can researchers address gaps in toxicological data for this compound?
- Methodological Answer :
- In vitro assays : Conduct MTT assays on human hepatocyte (HepG2) or renal (HEK293) cell lines to estimate IC50 values .
- Genotoxicity screening : Use Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenic potential .
- Structure-activity relationships (SAR) : Compare toxicity profiles with analogs (e.g., 3-methyl PCP hydrochloride) to infer hazard classes .
Data Contradiction Analysis
Q. How should discrepancies between batch-specific purity certificates and in-house analytical results be investigated?
- Methodological Answer :
- Replicate testing : Repeat analyses using the same methodology (e.g., HPLC conditions) as the certificate provider .
- Calibration checks : Verify instrument calibration with USP reference standards (e.g., trihexyphenidyl-related compounds) .
- Third-party validation : Submit samples to accredited labs for independent LC-MS/NMR analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
